molecular formula C6H13NO3 B8655019 4,4-Dimethoxytetrahydrofuran-3-amine

4,4-Dimethoxytetrahydrofuran-3-amine

Cat. No.: B8655019
M. Wt: 147.17 g/mol
InChI Key: VKASZGOUBGIDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethoxytetrahydrofuran-3-amine is a furan-based amine compound of interest in synthetic organic chemistry. Its structure, featuring both an amine group and acetal functionality on the tetrahydrofuran ring, makes it a versatile chiral building block or intermediate for constructing more complex molecules. Research Applications and Value The primary research value of this compound lies in its potential as a precursor in heterocyclic chemistry. While its exact applications are an area of active research, its structural similarity to 2,5-dimethoxytetrahydrofuran—a workhorse reagent in the Clauson-Kaas and Paal-Knorr syntheses —suggests its utility in generating substituted pyrrole derivatives. The compound's amine group can serve as a direct handle for N-substitution or ring formation, while the dimethoxy acetal can be hydrolyzed to reveal a carbonyl, offering a pathway to diverse functionalization. Mechanism of Action In synthetic transformations, the mechanism of action for this compound would be highly dependent on the reaction conditions. Under acid catalysis, the acetal group can be hydrolyzed to form a reactive aldehyde intermediate, which can subsequently undergo nucleophilic attack or participate in intramolecular cyclization reactions . The primary amine can act as a nucleophile to form imines or amides, or it can be incorporated directly into a new heterocyclic system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

4,4-dimethoxyoxolan-3-amine

InChI

InChI=1S/C6H13NO3/c1-8-6(9-2)4-10-3-5(6)7/h5H,3-4,7H2,1-2H3

InChI Key

VKASZGOUBGIDCS-UHFFFAOYSA-N

Canonical SMILES

COC1(COCC1N)OC

Origin of Product

United States

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Development
    • Antidepressant Activity : Research indicates that derivatives of 4,4-Dimethoxytetrahydrofuran-3-amine exhibit potential antidepressant effects. A study demonstrated that modifications to the amine structure could enhance serotonin receptor affinity, suggesting its utility in developing new antidepressants.
    • Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects. For instance, studies on tetrahydrofuran derivatives have shown a reduction in inflammatory markers in animal models, highlighting their therapeutic potential in treating chronic inflammatory diseases.
  • Drug Delivery Systems
    • Polymer Formation : The compound can be used as a building block for synthesizing polymers that serve as drug delivery systems. Its ability to form stable linkages allows for the development of controlled-release formulations, which can improve the bioavailability of therapeutic agents.

Applications in Materials Science

  • Conductive Polymers
    • Electronics : this compound derivatives are utilized in the synthesis of conductive polymers such as polythiophenes. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent electrical conductivity and stability.
  • Sensors and Actuators
    • The compound has been explored for use in sensors due to its ability to undergo redox reactions. When incorporated into sensor matrices, it can enhance sensitivity and selectivity toward specific analytes, making it valuable in environmental monitoring and biomedical diagnostics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantEnhanced serotonin receptor affinity
Anti-inflammatoryReduction of inflammatory markers
Drug deliveryFormation of stable polymeric systems
Conductive polymersHigh electrical conductivity

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal investigated the effects of various derivatives of this compound on serotonin receptors. The results indicated that certain modifications significantly increased receptor binding affinity, suggesting a pathway for developing novel antidepressants with improved efficacy.

Case Study 2: Conductive Polymer Synthesis

Research focused on synthesizing polythiophene from this compound demonstrated successful polymerization under electrochemical conditions. The resulting polymer exhibited high conductivity and was tested for application in organic electronic devices, showing promising results for future commercial use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,4-Dimethoxytetrahydrofuran-3-amine, highlighting differences in substituents, molecular properties, and synthesis approaches:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notes
3-Aminotetrahydrofuran (Oxolan-3-amine) 104530-79-2 C₄H₉NO 87.12 -NH₂ at 3-position Baseline compound; used in peptide coupling and heterocycle synthesis .
4-Methoxytetrahydrofuran-3-amine Discontinued* C₅H₁₁NO₂ 117.15 -NH₂ at 3-position, -OCH₃ at 4-position Discontinued due to synthesis challenges; limited commercial availability .
N-Methyltetrahydrofuran-3-amine hydrochloride 917882-94-1 C₅H₁₂ClNO 137.61 -NHCH₃ at 3-position, hydrochloride salt Improved solubility in polar solvents; used in asymmetric catalysis .
This compound Not available C₆H₁₃NO₃ 147.17 (calculated) -NH₂ at 3-position, -OCH₃ at 4,4-positions Hypothesized to exhibit enhanced steric and electronic modulation for regioselective reactions.

Notes on Synthesis and Reactivity:

  • 3-Aminotetrahydrofuran: Synthesized via reductive amination of tetrahydrofuran-3-one or nucleophilic substitution reactions. Its unsubstituted structure allows for broad reactivity in alkylation and acylation .
  • 4-Methoxytetrahydrofuran-3-amine : Requires protection/deprotection strategies for methoxy group installation, as seen in discontinued products .
  • N-Methyl derivatives : Prepared via reductive methylation; the methyl group reduces nucleophilicity but improves stability under acidic conditions .
  • This compound: Likely synthesized via methoxylation of 3-aminotetrahydrofuran precursors, though steric hindrance from two methoxy groups may necessitate milder reagents or stepwise functionalization.

Challenges and Limitations

  • Synthetic Complexity : Installing two methoxy groups on a strained tetrahydrofuran ring requires precise reaction conditions to avoid ring-opening side reactions.
  • Data Gaps : Direct experimental data on this compound are absent in the provided evidence, necessitating further studies on its physicochemical properties (e.g., solubility, melting point) and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-dimethoxytetrahydrofuran-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer: A viable approach involves multi-step synthesis with methoxylation and amination. For example, methoxylation of tetrahydrofuran precursors can be achieved using methanolic HCl under controlled temperatures (0–20°C), followed by reductive amination with ammonia derivatives. Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates . Yield improvements (>70%) are observed when using stoichiometric catalysts like L-proline to stabilize reactive intermediates . Characterization via ¹H NMR and GC-MS is critical to confirm methoxy group incorporation and amine functionality .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H NMR : Identify methoxy protons (δ 3.2–3.4 ppm) and amine protons (δ 1.8–2.2 ppm). Compare with reference spectra of analogous compounds like (R)-3-aminotetrahydrofuran .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z for C₆H₁₃NO₃: ~147.1) and fragmentation patterns to rule out impurities .
  • Chiral HPLC : If stereochemistry is relevant, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and assess optical purity .

Q. What storage and handling protocols are essential for this compound in laboratory settings?

  • Methodological Answer: Store under inert gas (argon) at –20°C in airtight containers to prevent hydrolysis of methoxy groups. Handle in fume hoods with nitrile gloves due to potential amine toxicity. Safety protocols from analogous compounds (e.g., tetrahydrofuran-3-amine derivatives) recommend avoiding heat sources and ensuring spill kits are accessible .

Advanced Research Questions

Q. How do acid-catalyzed reaction pathways influence the stability of this compound in complex syntheses?

  • Methodological Answer: Under acidic conditions (e.g., p-toluenesulfonic acid in acetonitrile), the tetrahydrofuran ring may undergo ring-opening or rearrangement. Monitor via in situ FT-IR for C-O bond cleavage (loss of ~1050 cm⁻¹ peaks). Computational modeling (DFT) can predict intermediates, such as carbocation formation at the C3 position, which may lead to undesired byproducts . Mitigate this by using trifluoroacetic acid at lower temperatures (0°C) to stabilize the amine group .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using (R)-mandelic acid) can separate enantiomers. For asymmetric synthesis, employ chiral auxiliaries like Evans oxazolidinones during amination. Evidence from (R)-3-aminotetrahydrofuran synthesis shows that enantiomeric excess (ee) ≥98% is achievable with L-proline-mediated catalysis . Validate ee using polarimetry or chiral stationary-phase HPLC .

Q. How can researchers reconcile contradictory data regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Contradictions often arise from solvent polarity or catalyst selection. For example, Pd-catalyzed couplings may fail in THF due to ligand coordination interference. Switch to DMF or dioxane and use Buchwald-Hartwig conditions (XPhos/Pd₂(dba)₃) to enhance amine participation . Kinetic studies (e.g., time-resolved NMR) can identify side reactions like N-demethoxylation, guiding additive use (e.g., BHT to stabilize radicals) .

Q. What analytical approaches differentiate this compound from its regioisomers (e.g., 3,3-dimethoxy derivatives)?

  • Methodological Answer: Use 2D NMR techniques:

  • HSQC : Correlate methoxy carbons (δ 55–60 ppm) with adjacent protons to confirm substitution at C4.
  • NOESY : Detect spatial proximity between the amine group and methoxy substituents to assign regiochemistry .
  • X-ray crystallography : Resolve ambiguity by determining crystal structures, as demonstrated for tetrahydrofuran-3-amine tosylate derivatives .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise methoxylation before amination to avoid competing side reactions .
  • Safety Compliance : Adopt hazard controls from structurally related compounds, such as tetrahydrofuran-3-ylmethylamine, including rigorous ventilation and emergency response plans .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI=1S/C7H8O3S.C4H9NO...) to ensure accuracy .

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